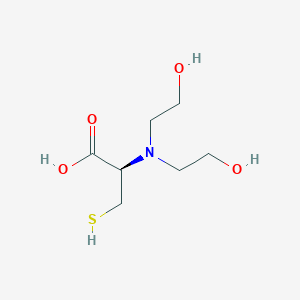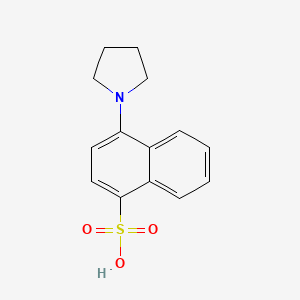
3-Isocyanophenylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyanophenylformamide is an organic compound with the molecular formula C8H6N2O. It is characterized by the presence of an isocyano group (-N=C) attached to a phenyl ring, which is further connected to a formamide group (-C(=O)NH2).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanophenylformamide typically involves the dehydration of N-substituted formamides. One common method employs phosphorus oxychloride (POCl3) in the presence of triethylamine as a solvent at low temperatures (0°C to -50°C). This method is efficient, yielding high-purity isocyanides with minimal reaction waste .
Another approach involves the use of triphenylphosphine and iodine as dehydrating agents. This method is carried out under ambient conditions and is known for its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. The choice of reagents and reaction conditions is optimized to minimize environmental impact and enhance safety .
化学反応の分析
Types of Reactions: 3-Isocyanophenylformamide undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted phenyl derivatives
科学的研究の応用
3-Isocyanophenylformamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials science.
作用機序
The mechanism of action of 3-Isocyanophenylformamide involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, enabling it to participate in diverse chemical reactions. In biological systems, it may covalently modify essential metabolic enzymes, thereby inhibiting their activity and exerting antimicrobial effects .
類似化合物との比較
Phenylisocyanide: Similar structure but lacks the formamide group.
Benzylisocyanide: Contains a benzyl group instead of a phenyl group.
Isocyanobenzaldehyde: Contains an aldehyde group instead of a formamide group.
Uniqueness: 3-Isocyanophenylformamide is unique due to the presence of both isocyano and formamide functional groups. This dual functionality enhances its reactivity and versatility in chemical synthesis and biological applications .
特性
CAS番号 |
730964-90-6 |
|---|---|
分子式 |
C8H6N2O |
分子量 |
146.15 g/mol |
IUPAC名 |
N-(3-isocyanophenyl)formamide |
InChI |
InChI=1S/C8H6N2O/c1-9-7-3-2-4-8(5-7)10-6-11/h2-6H,(H,10,11) |
InChIキー |
MZYAISYVRUNVOL-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1=CC=CC(=C1)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)

![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)



![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)

![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)

![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

